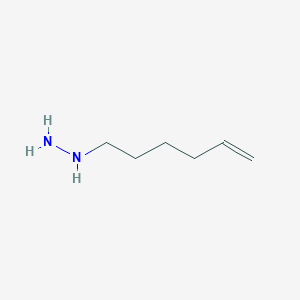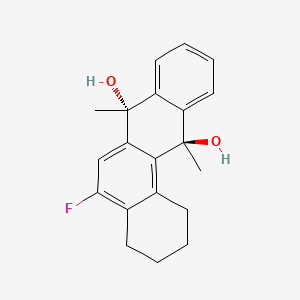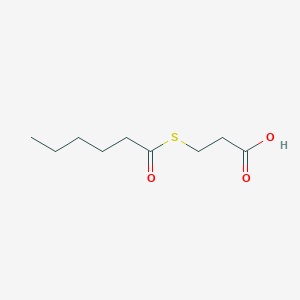
6,8-Diphenyloct-1-yn-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diphenyloct-1-yn-4-one is an organic compound with the molecular formula C22H18O It is characterized by the presence of two phenyl groups attached to an octyne backbone, specifically at the 6th and 8th positions, with a ketone functional group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diphenyloct-1-yn-4-one typically involves the coupling of phenylacetylene with a suitable ketone precursor under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs a palladium catalyst, copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Diphenyloct-1-yn-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 6,8-diphenyloct-1-yn-4-ol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
6,8-Diphenyloct-1-yn-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6,8-Diphenyloct-1-yn-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Diphenyloct-1-yn-4-ol: The reduced form of 6,8-Diphenyloct-1-yn-4-one, where the ketone group is converted to an alcohol.
6,8-Diphenyloct-1-yn-4-carboxylic acid: The oxidized form, where the ketone group is converted to a carboxylic acid.
6,8-Diphenyloct-1-yn-4-amine: A derivative where the ketone group is replaced by an amine group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of two phenyl groups and a ketone functional group on an octyne backbone
Propiedades
Número CAS |
106084-41-7 |
|---|---|
Fórmula molecular |
C20H20O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
6,8-diphenyloct-1-yn-4-one |
InChI |
InChI=1S/C20H20O/c1-2-9-20(21)16-19(18-12-7-4-8-13-18)15-14-17-10-5-3-6-11-17/h1,3-8,10-13,19H,9,14-16H2 |
Clave InChI |
WGIZXVZEOMJUCX-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(=O)CC(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)

![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)

![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)



![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)

